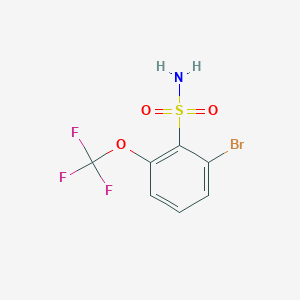
2,2'-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl (BFPBD) is a novel compound of interest in the field of synthetic organic chemistry. It is an organofluorine compound that contains both a bromine and a fluorine atom as substituents. BFPBD has been studied for its potential applications in various scientific fields, such as medicinal chemistry, materials science, and biochemistry. This article will discuss the synthesis method of BFPBD, its scientific research applications, its mechanism of action, its biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions for its use.
Scientific Research Applications
2,2'-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl has been studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of complex organic molecules, such as pharmaceuticals, agrochemicals, and dyes. This compound has also been studied for its potential applications in materials science, as it can be used as a precursor for the synthesis of functionalized polymers. In addition, this compound has been studied for its potential applications in biochemistry and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,2'-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl is not yet fully understood. However, it is believed that this compound acts as an electron-rich species, which can be used to facilitate the transfer of electrons between molecules. This can be used to facilitate the formation of covalent bonds between molecules, which can be used to synthesize complex molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound can be used to facilitate the transfer of electrons between molecules, which can be used to synthesize complex molecules. In addition, this compound can be used to facilitate the formation of covalent bonds between molecules, which can be used to synthesize complex molecules.
Advantages and Limitations for Lab Experiments
The advantages of using 2,2'-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl in laboratory experiments include its low cost, high reactivity, and ease of synthesis. This compound is also relatively stable and can be stored at room temperature. However, there are some limitations to using this compound in laboratory experiments. This compound is a highly reactive compound and can be easily degraded by light or heat. Additionally, this compound is a hazardous compound and should be handled with caution.
Future Directions
The potential future directions for the use of 2,2'-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl include its use as a building block for the synthesis of complex organic molecules, such as pharmaceuticals, agrochemicals, and dyes. Additionally, this compound could be used as a precursor for the synthesis of functionalized polymers. This compound could also be used to facilitate the formation of covalent bonds between molecules, which can be used to synthesize complex molecules. Finally, this compound could be used to facilitate the transfer of electrons between molecules, which can be used to synthesize complex molecules.
Synthesis Methods
2,2'-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl can be synthesized by a two-step process. The first step involves the reaction of 1,1,2,3,3,3-hexafluoropropanol with 5-bromo-diphenyl in the presence of a base. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of the desired product. The second step involves the reaction of the resulting product with an alkyl halide in the presence of a base. This reaction proceeds through a SN2 reaction, resulting in the formation of the desired compound.
properties
IUPAC Name |
4-bromo-1-(1,1,2,3,3,3-hexafluoropropoxy)-2-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrF12O2/c19-8-5-6-12(33-18(30,31)14(21)16(25,26)27)10(7-8)9-3-1-2-4-11(9)32-17(28,29)13(20)15(22,23)24/h1-7,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKROZPVGHQSHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Br)OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrF12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)







![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)




